molecular formula C21H23N3O5S B2972161 4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 923227-27-4

4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2972161
CAS No.: 923227-27-4
M. Wt: 429.49
InChI Key: ZHAVRIROEMXBRF-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methylsulfonamido group, a tolyl group (which is a type of aryl group related to toluene ), a pyrazol group, and a carboxylic acid group. These groups could potentially confer a range of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tolyl group, for example, can exist in three possible structural isomers .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present. For example, tolyl groups can participate in nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has explored the synthesis and resolution of complex organic compounds, demonstrating the utility of related structures in organic synthesis. For instance, the synthesis of racemic compounds and their resolution into enantiomers illustrate the compound's role as a building block in isoprenoid homologation, showcasing its potential in creating saturated asymmetric isoprene synthons for further chemical transformations (Bōdeker, Waard, & Huisman, 1981).

Catalysis and Green Chemistry

Studies have also highlighted the compound's relevance in catalysis, particularly in green chemistry applications. The use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives underlines the compound's role in promoting environmentally friendly chemical processes (Moosavi‐Zare et al., 2013).

Biological Activities

Research into the compound's derivatives has shown a broad spectrum of biological activities, including antimicrobial and antioxidant properties. For example, novel heterocycles based on pyrazole have been synthesized, demonstrating significant antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Additionally, studies on pyrazole derivatives have revealed potential as carbonic anhydrase inhibitors, highlighting the compound's utility in medicinal chemistry (Mert et al., 2015).

Corrosion Inhibition

Research has extended into the compound's application in corrosion inhibition, particularly for protecting mild steel in industrial processes. Pyranpyrazole derivatives have been investigated for their efficacy as corrosion inhibitors, with findings indicating high efficiency in preventing steel corrosion (Dohare et al., 2017).

Properties

IUPAC Name

4-[5-[2-(methanesulfonamido)phenyl]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-14-7-9-15(10-8-14)19-13-18(22-24(19)20(25)11-12-21(26)27)16-5-3-4-6-17(16)23-30(2,28)29/h3-10,19,23H,11-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAVRIROEMXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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